5-(tert-Butylsulfanyl)pent-1-yne 5-(tert-Butylsulfanyl)pent-1-yne
Brand Name: Vulcanchem
CAS No.: 79496-58-5
VCID: VC19335326
InChI: InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3
SMILES:
Molecular Formula: C9H16S
Molecular Weight: 156.29 g/mol

5-(tert-Butylsulfanyl)pent-1-yne

CAS No.: 79496-58-5

Cat. No.: VC19335326

Molecular Formula: C9H16S

Molecular Weight: 156.29 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butylsulfanyl)pent-1-yne - 79496-58-5

Specification

CAS No. 79496-58-5
Molecular Formula C9H16S
Molecular Weight 156.29 g/mol
IUPAC Name 5-tert-butylsulfanylpent-1-yne
Standard InChI InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3
Standard InChI Key SGUIFXGXOLWHSP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SCCCC#C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The IUPAC name for this compound is tert-butyl-dimethyl-pent-4-ynoxysilane, reflecting its branched silyl ether group at the fifth carbon of a pent-1-yne chain . Its structure (Fig. 1) comprises:

  • A terminal alkyne (-C≡CH) at position 1

  • A four-carbon spacer chain (positions 2–5)

  • A TBDMS group (-OSi(CH₃)₂C(CH₃)₃) at position 5

Table 1: Key Identifiers of 5-(t-Butyldimethylsilyloxy)pent-1-yne

PropertyValueSource
CAS Registry Number61362-77-4PubChem
SMILESCC(C)(C)Si(C)OCCCC#CPubChem
InChIKeyFZRCJGZEADULEQ-UHFFFAOYSA-NPubChem
Exact Mass198.143991855 DaPubChem

Spectroscopic and Physicochemical Properties

The compound exhibits:

  • IR Spectroscopy: Strong absorption at 2120 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-C stretch) .

  • NMR Data:

    • ¹H NMR (CDCl₃): δ 1.02 (s, 9H, C(CH₃)₃), 0.20 (s, 6H, Si(CH₃)₂), 1.60–1.70 (m, 4H, CH₂CH₂), 2.20 (t, 2H, C≡C-CH₂), 3.60 (t, 2H, OCH₂) .

    • ¹³C NMR (CDCl₃): δ 18.3 (SiC(CH₃)₃), 25.8 (CH₂), 68.4 (OCH₂), 84.5 (C≡C) .

Synthetic Methodologies

Direct Silylation of Pent-4-yn-1-ol

The most common synthesis involves silyl protection of pent-4-yn-1-ol under anhydrous conditions :

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF)

  • Mechanism: Nucleophilic substitution at the hydroxyl oxygen

  • Yield: 85–92% after silica gel chromatography

Equation 1:
Pent-4-yn-1-ol+TBDMSClimidazole5-(TBDMS-oxy)pent-1-yne+HCl\text{Pent-4-yn-1-ol} + \text{TBDMSCl} \xrightarrow{\text{imidazole}} \text{5-(TBDMS-oxy)pent-1-yne} + \text{HCl}

Alternative Routes via Grignard Reagents

For higher scalability, a three-step sequence is employed:

  • Propargyl bromide + magnesium → propargylmagnesium bromide

  • Reaction with ethylene oxide → pent-4-yn-1-ol

  • Silylation as above

Applications in Organic Synthesis

Transition Metal-Catalyzed Couplings

The terminal alkyne participates in:

  • Sonogashira Coupling: Forms carbon-carbon bonds with aryl/vinyl halides (Pd/Cu catalysis) .

  • Click Chemistry: Azide-alkyne cycloadditions for triazole formation (CuAAC) .

Protective Group Strategies

The TBDMS group:

  • Stabilizes alcohols against oxidation/nucleophiles

  • Enables orthogonal deprotection using fluoride sources (e.g., TBAF)

Table 2: Comparative Stability of Silyl Ethers

Silyl GroupStability (pH)Deprotection Reagent
TBDMS2–12TBAF, HF-pyridine
TMS4–10K₂CO₃/MeOH

Future Research Directions

Catalytic Asymmetric Modifications

Developing enantioselective silylation methods could enable access to chiral building blocks for pharmaceutical synthesis .

Silicon-Based Functional Materials

Incorporating this compound into polysiloxane networks may yield advanced materials with tunable mechanical/thermal properties .

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